molecular formula C22H21NO5 B2969895 N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide CAS No. 879568-54-4

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide

Cat. No.: B2969895
CAS No.: 879568-54-4
M. Wt: 379.412
InChI Key: CFTCMNVBZQZUKW-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide is a complex organic compound that features a benzodioxole moiety, a chromenone core, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or chromenone moieties using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide is unique due to its combination of a benzodioxole moiety, a chromenone core, and a butanamide side chain

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-12(2)9-18(24)23-22-19(14-7-8-16-17(10-14)27-11-26-16)20(25)15-6-4-5-13(3)21(15)28-22/h4-8,10,12H,9,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTCMNVBZQZUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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